molecular formula C7H5FN2O B15363327 2-Amino-6-fluoro-4-hydroxybenzonitrile

2-Amino-6-fluoro-4-hydroxybenzonitrile

Cat. No.: B15363327
M. Wt: 152.13 g/mol
InChI Key: YXLFJHUPKWMLKL-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-4-hydroxybenzonitrile is an organic compound with the molecular formula C7H5FN2. It is characterized by the presence of an amino group (-NH2), a fluorine atom, a hydroxyl group (-OH), and a nitrile group (-CN) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-6-fluoro-4-hydroxybenzonitrile can be synthesized through several synthetic routes. One common method involves the nitration of 2-fluoro-4-hydroxybenzonitrile followed by reduction. Another approach is the fluorination of 2-amino-4-hydroxybenzonitrile. The reaction conditions typically include the use of strong acids or bases, and the reactions are often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors equipped with precise temperature and pressure controls. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-fluoro-4-hydroxybenzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.

Scientific Research Applications

2-Amino-6-fluoro-4-hydroxybenzonitrile has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is utilized in the development of antifolate and antibacterial agents.

  • Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

2-Amino-6-fluoro-4-hydroxybenzonitrile is structurally similar to other compounds such as 2-amino-4-hydroxybenzonitrile and 2-fluoro-4-hydroxybenzonitrile. the presence of both the amino and fluorine groups on the benzene ring makes it unique. These structural differences can lead to variations in reactivity, biological activity, and physical properties.

Comparison with Similar Compounds

  • 2-Amino-4-hydroxybenzonitrile

  • 2-Fluoro-4-hydroxybenzonitrile

  • 2-Amino-6-fluorobenzonitrile

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

2-amino-6-fluoro-4-hydroxybenzonitrile

InChI

InChI=1S/C7H5FN2O/c8-6-1-4(11)2-7(10)5(6)3-9/h1-2,11H,10H2

InChI Key

YXLFJHUPKWMLKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)C#N)F)O

Origin of Product

United States

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